molecular formula C15H29N3O2 B12980799 tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate

tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate

Cat. No.: B12980799
M. Wt: 283.41 g/mol
InChI Key: KZHVQRIZDQEOMD-UHFFFAOYSA-N
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Description

tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate typically involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde under acidic or basic conditions. One common method includes the use of tert-Butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction conditions often require a catalyst, such as acetic acid, to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for quinoxalines, including this compound, often involve transition-metal-free catalysis to ensure eco-friendly and cost-effective synthesis . This approach minimizes the use of toxic and expensive catalysts, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of partially or fully reduced quinoxalines.

Mechanism of Action

The exact mechanism of action of tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(dimethylamino)octahydroquinoxaline-1(2H)-carboxylate is unique due to its specific tert-butyl and dimethylamino substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 5-(dimethylamino)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-9-16-13-11(17(4)5)7-6-8-12(13)18/h11-13,16H,6-10H2,1-5H3

InChI Key

KZHVQRIZDQEOMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2N(C)C

Origin of Product

United States

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